Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride
Overview
Description
Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings Azetidines are four-membered nitrogen-containing rings, while pyridines are six-membered nitrogen-containing aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(pyridin-3-yl)methanone hydrochloride typically involves the formation of the azetidine ring followed by its functionalization with a pyridine moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The azetidine and pyridine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism by which azetidin-3-yl(pyridin-3-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Oxetanes: Four-membered oxygen-containing rings with similar reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable.
Uniqueness
Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride is unique due to its combination of azetidine and pyridine rings, which confer distinct reactivity and interaction profiles. This dual-ring structure allows for a broader range of chemical modifications and applications compared to similar compounds .
Properties
IUPAC Name |
azetidin-3-yl(pyridin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;/h1-4,8,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDDKPNBFDLVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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